Cas no 109790-54-7 (2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)-)

2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)- structure
109790-54-7 structure
商品名:2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)-
CAS番号:109790-54-7
MF:C21H15OF
メガワット:302.342
CID:3601645
PubChem ID:7946681

2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)- 化学的及び物理的性質

名前と識別子

    • 2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)-
    • (2E)-1-{[1,1-biphenyl]-4-yl}-3-(2-fluorophenyl)prop-2-en-1-one
    • (2E)-3-(2-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
    • 109790-54-7
    • (E)-3-(2-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one
    • MFCD21335227
    • (2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2-fluorophenyl)prop-2-en-1-one
    • (E)-1-([1,1'-Biphenyl]-4-yl)-3-(2-fluorophenyl)prop-2-en-1-one
    • AKOS037621382
    • インチ: InChI=1S/C21H15FO/c22-20-9-5-4-8-18(20)14-15-21(23)19-12-10-17(11-13-19)16-6-2-1-3-7-16/h1-15H/b15-14+
    • InChIKey: WMGMRYZGDXMQBS-CCEZHUSRSA-N

計算された属性

  • せいみつぶんしりょう: 302.110693260Da
  • どういたいしつりょう: 302.110693260Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 402
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.4

2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AJ25739-5g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2-fluorophenyl)prop-2-en-1-one
109790-54-7 95+%
5g
$1134.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194528-10g
(2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(2-fluorophenyl)prop-2-en-1-one
109790-54-7 98%
10g
¥16368 2023-04-17
A2B Chem LLC
AJ25739-1g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2-fluorophenyl)prop-2-en-1-one
109790-54-7 95+%
1g
$628.00 2024-04-20
A2B Chem LLC
AJ25739-10g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2-fluorophenyl)prop-2-en-1-one
109790-54-7 95+%
10g
$1337.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1194528-2g
(2E)-1-{[1,1'-Biphenyl]-4-yl}-3-(2-fluorophenyl)prop-2-en-1-one
109790-54-7 98%
2g
¥9372 2023-04-17
A2B Chem LLC
AJ25739-50g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2-fluorophenyl)prop-2-en-1-one
109790-54-7 95+%
50g
$2855.00 2024-04-20
A2B Chem LLC
AJ25739-100g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2-fluorophenyl)prop-2-en-1-one
109790-54-7 95+%
100g
$4037.00 2024-04-20
A2B Chem LLC
AJ25739-25g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2-fluorophenyl)prop-2-en-1-one
109790-54-7 95+%
25g
$1944.00 2024-04-20
A2B Chem LLC
AJ25739-2g
(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2-fluorophenyl)prop-2-en-1-one
109790-54-7 95+%
2g
$830.00 2024-04-20

2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)- 関連文献

2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)-に関する追加情報

2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)- (CAS No. 109790-54-7): An Overview of Its Structure, Synthesis, and Applications

2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)- (CAS No. 109790-54-7) is a complex organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a propenone core functional group, which is conjugated with a biphenyl moiety and a fluorinated phenyl substituent. The combination of these structural elements imparts a range of interesting chemical and biological properties that make it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials.

The biphenyl moiety in 2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)- is known for its rigidity and planarity, which can influence the overall conformational stability of the molecule. This structural feature is particularly important in the context of drug design, where the conformational flexibility or rigidity of a molecule can significantly impact its binding affinity to target proteins. The fluorine atom in the fluorinated phenyl substituent further enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for the development of novel therapeutic agents.

Recent studies have highlighted the potential applications of 2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)- in various areas of medicinal chemistry. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The unique electronic properties of the fluorine atom contribute to enhanced receptor binding and improved pharmacokinetic profiles, which are crucial for the development of effective drugs.

In addition to its medicinal applications, 2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)- has also been explored as a building block in the synthesis of advanced materials. Its conjugated system and rigid structure make it suitable for applications in organic electronics and photovoltaic devices. Research in this area has shown that compounds with similar structural motifs can be used to enhance the performance of organic solar cells by improving charge transport properties.

The synthesis of 2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)- typically involves multi-step procedures that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions. These methods allow for the efficient construction of the complex molecular framework while maintaining functional group compatibility.

One notable synthetic approach involves the use of Suzuki coupling reactions to introduce the biphenyl moiety onto a pre-functionalized propenone scaffold. This method has been optimized to achieve high selectivity and yield under mild reaction conditions. Subsequent functionalization steps can then be employed to introduce the fluorinated phenyl substituent, resulting in the final product with high purity and structural integrity.

The characterization of 2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)- typically involves a combination of spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These methods provide detailed information about the molecular structure and help confirm the identity and purity of the synthesized compound. Additionally, X-ray crystallography can be used to determine the three-dimensional structure at an atomic level, which is crucial for understanding its biological activity.

In conclusion, 2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(2-fluorophenyl)- (CAS No. 109790-54-7) is a versatile organic compound with significant potential in both medicinal chemistry and materials science. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents and advanced materials. Ongoing research continues to uncover new applications and optimize synthetic methods for this intriguing compound.

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